molecular formula C9H7N5O2S B7794812 2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine CAS No. 887579-77-3

2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine

Cat. No.: B7794812
CAS No.: 887579-77-3
M. Wt: 249.25 g/mol
InChI Key: SMSYGAJIBKDEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine is an organic compound that features a pyrazine ring substituted with an amino group and a 3-nitropyridin-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amino group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-nitropyridine: Shares the amino and nitro functional groups but lacks the pyrazine ring.

    3-Nitropyridin-2-ylamine: Similar pyridine structure but without the pyrazine ring.

Uniqueness

2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine is unique due to the combination of its pyrazine ring and the 3-nitropyridin-2-ylsulfanyl group, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

3-(3-nitropyridin-2-yl)sulfanylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O2S/c10-7-9(13-5-4-11-7)17-8-6(14(15)16)2-1-3-12-8/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSYGAJIBKDEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC=CN=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259485
Record name 3-[(3-Nitro-2-pyridinyl)thio]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-77-3
Record name 3-[(3-Nitro-2-pyridinyl)thio]-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Nitro-2-pyridinyl)thio]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.